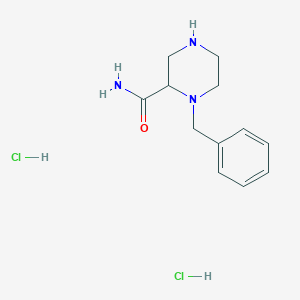![molecular formula C14H16Cl2N2S B1528638 Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine CAS No. 1282775-94-3](/img/structure/B1528638.png)
Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine
Overview
Description
Tert-butylamine is an organic chemical compound with the formula (CH3)3CNH2. It is a colorless liquid with a typical amine-like odor . The 2,5-dichlorophenyl group is a phenyl ring substituted with two chlorine atoms, and the 1,3-thiazol-2-yl group is a heterocyclic compound containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its constituent groups. Tert-butylamine, for example, has a tetrahedral nitrogen atom . The 2,5-dichlorophenyl and 1,3-thiazol-2-yl groups would add additional complexity to the structure .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions. For example, tert-butylamine can be used as an intermediate in the preparation of sulfenamides . The 2,5-dichlorophenyl and 1,3-thiazol-2-yl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. Tert-butylamine, for example, is a colorless liquid with a fishy, ammoniacal odor .Scientific Research Applications
Synthesis and Crystal Structure
Researchers have synthesized compounds with structures closely related to tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine, demonstrating their methods for creating these compounds and analyzing their crystal structures. For instance, the synthesis of (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine revealed its antitumor activities against certain cell lines, with IC50 values indicating its potency. The crystal structure of this compound was determined, highlighting its potential as a lead compound in drug discovery (Hu et al., 2010).
Antitumor Activity
Another study focused on a derivative, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, synthesized through a reduction process. Its antitumor activity was tested, showing significant IC50 values against the Hela cell line, indicating its potential for cancer treatment applications (叶姣 et al., 2015).
Nucleophilic Substitutions and Radical Reactions
A study on tert-butyl phenylazocarboxylates highlighted their versatility as building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, showcasing the chemical flexibility and potential applications in creating complex molecules (Hannelore Jasch et al., 2012).
Asymmetric Synthesis of Amines
The use of tert-butanesulfinamide for the asymmetric synthesis of amines has been demonstrated, showing the broad range of amine structures that can be synthesized from simple starting materials. This methodology is significant for the preparation of bioactive molecules and pharmaceutical agents, underlining the utility of tert-butyl-based compounds in medicinal chemistry (Hai‐Chao Xu et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2S/c1-14(2,3)17-7-13-18-12(8-19-13)10-6-9(15)4-5-11(10)16/h4-6,8,17H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTCIZMJRKETBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




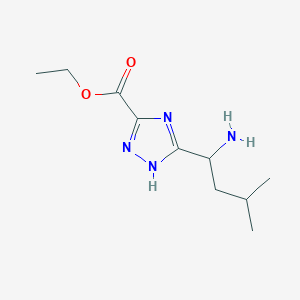
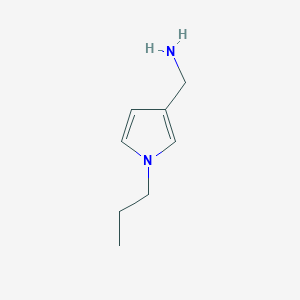
![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1528558.png)
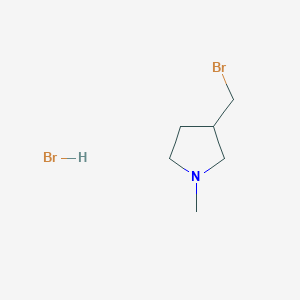
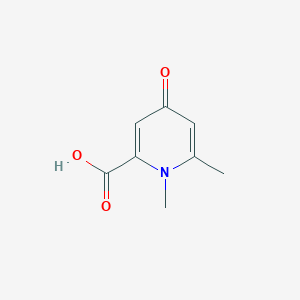
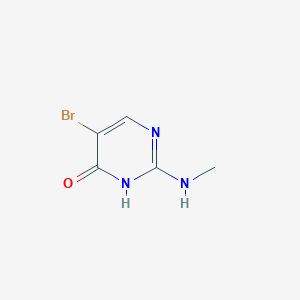
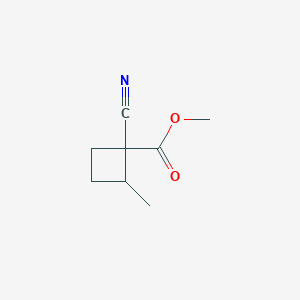
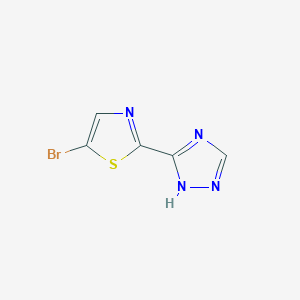
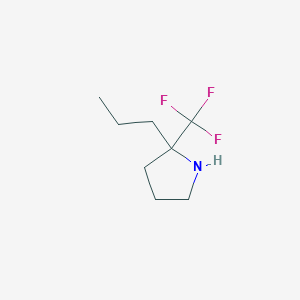
![(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B1528571.png)
![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)
![Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate](/img/structure/B1528574.png)
